molecular formula C8H9F2N B3031608 2,2-Difluoro-2-phenylethanamine CAS No. 55601-21-3

2,2-Difluoro-2-phenylethanamine

Cat. No. B3031608
CAS RN: 55601-21-3
M. Wt: 157.16 g/mol
InChI Key: FZUZAXBAUSXGAV-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-phenylethanamine” is an organic compound . It is also known as “2,2-Difluoro-2-phenylethan-1-amine hydrochloride” with a CAS Number of 39625-10-0 . The molecular weight of this compound is 193.62 .


Synthesis Analysis

This compound is often used as an organic synthesis intermediate . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds .


Molecular Structure Analysis

The molecular formula of “2,2-Difluoro-2-phenylethanamine” is C8H9F2N . The average mass is 157.161 Da .


Chemical Reactions Analysis

“2,2-Difluoro-2-phenylethanamine” is commonly used as an intermediate in organic synthesis . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds .


Physical And Chemical Properties Analysis

“2,2-Difluoro-2-phenylethanamine” is a colorless liquid . It has a relatively low boiling point and melting point . At room temperature, it is almost insoluble in water but soluble in organic solvents such as ethanol and acetone .

Scientific Research Applications

Central Nervous System Research

Hypervalent Iodine Reactions

Solubility and Handling

  • Safety Precautions : Proper storage in sealed containers away from ignition sources and oxidizing agents is essential. When handling, use appropriate protective gear (gloves, safety glasses, and lab goggles) and ensure good ventilation. Avoid heating or exposing it to open flames .

Suppliers and Availability

  • Suppliers : You can find 2,2-Difluoro-2-phenylethanamine from suppliers such as Shanghai Jizhi Biochemical Technology Co., Ltd. (95% purity) and Shanghai Yuanye Biotechnology Co., Ltd. (≥95% purity) .

Safety and Hazards

When handling or using “2,2-Difluoro-2-phenylethanamine”, appropriate protective measures should be taken, such as wearing gloves, protective glasses, and laboratory goggles . Avoid contact with skin, eyes, and respiratory tract. If contact occurs, immediately rinse with plenty of clean water and seek medical help . This compound should be stored in a sealed container, away from fire sources and oxidizers .

Future Directions

“2,2-Difluoro-2-phenylethanamine” is often used as an intermediate in organic synthesis . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds . This suggests that it may have potential applications in drug research and biology .

properties

IUPAC Name

2,2-difluoro-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUZAXBAUSXGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505171
Record name 2,2-Difluoro-2-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenylethanamine

CAS RN

55601-21-3
Record name β,β-Difluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55601-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2-phenylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-2-phenylethylamine
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Synthesis routes and methods I

Procedure details

To a s solution of 2,2-difluoro-2-phenyl-acetamide (0.76 g, 4.4 mmol) in THF (5 mL) is added Borane in THF (1 M, 20 mL, 20 mmole) at 10° C. After 70° C. for 20 h, the mixture is quenched with water (10 mL), concentrated, and chromatographed on SiO2 eluting with 90% EtOAc in heptane to afford 2,2-difluoro-2-phenyl-ethylamine (0.58 g). LCMS: RT 0.92 minutes; MS: 158 (M+H); 1H NMR (300 MHz, CDCl3) □7.57-7.45 (5H, m), 3.2 (2H, t).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(N1CCc2ccc(Cl)c(OS(=O)(=O)C(F)(F)F)c2CC1)C(F)(F)F
Quantity
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Type
reactant
Reaction Step One
Name
CC(Oc1ccc(CN)cc1)C(F)(F)C(F)(F)F
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Synthesis routes and methods IV

Procedure details

Following the procedures described in Middleton and Bingham J. Org. Chem., 1980, 45, 2883, 500 mg portion of 7-5 (4.826 mmol) was dissolved in 25 ml of THF and cooled to 0° C. via ice bath. To this stirred solution was added 30 ml (30 mmol) of 1M Borane·THF complex dropwise over ten mintes via syringe. The reaction mixture was aged until the ice bath expired. Upon expiration of the ice bath, the reaction mixture was heated to 70° C. overnight. The reaction mixture was diluted with water and concentrated in vacuo. The residue was diluted with chloroform and washed with 10% sodium carbonate. Three chloroform extractions were performed on the aqueous layer. The organic layers were combined, dried (sodium sulfate), and concentrated in vacuo to give 450 mg of a yellow oil. The oil was purified using a 30mm column, 5 inches of silica gel, and a 1:1 ethyl acetate to hexane solvent system to give 7-6 (Wade and Kheribet J. Org. Chem, 1980, 45, 5333) as a yellow oil: H1NMR CDCl3): δ 3.15 (t, 2H, 14.6 Hz), 7.4-7.49 (m, 5H).
Name
Quantity
4.826 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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ice
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Synthesis routes and methods V

Procedure details

Use a method similar to the General Procedure 5-2 to couple 7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (9 g, 21.1 mmol) with 4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamine isomer 2 (11.4 g, 42.3 mmol) in anhydrous toluene (270 mL). Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (19:1 to 4:1 gradient) to obtain 7-chloro-6-{4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamino}-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine isomer 2 (9.5 g, 83%).
Name
7-chloro-3-(2,2,2-trifluoroacetyl)-6-trifluoromethanesulfonyloxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Quantity
9 g
Type
reactant
Reaction Step One
Name
4-[1-(1,1,2,2,2-pentafluoroethyl)-ethoxy]-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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